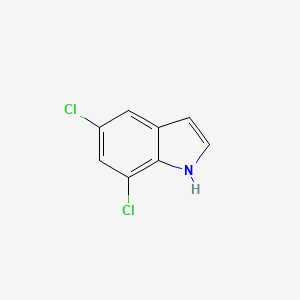

5,7-dichloro-1H-indole

概要

説明

5,7-Dichloro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The presence of chlorine atoms at the 5 and 7 positions of the indole ring enhances its chemical reactivity and potential biological activity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-1H-indole can be achieved through various methods. One common approach involves the chlorination of 1H-indole at the 5 and 7 positions. This can be done using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method involves the cyclization of appropriate precursors, such as 5,7-dichloro-2-nitroaniline, followed by reduction and cyclization to form the indole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions

5,7-Dichloro-1H-indole undergoes various chemical reactions, including:

Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

Oxidation: The compound can be oxidized to form various oxidized derivatives, such as indole-2,3-diones.

Reduction: Reduction reactions can convert the indole ring to indoline derivatives.

Common Reagents and Conditions

Chlorination: Thionyl chloride, phosphorus pentachloride.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

Electrophilic Substitution: 5,7-Dichloro-3-substituted indoles.

Oxidation: Indole-2,3-diones.

Reduction: Indoline derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

5,7-Dichloro-1H-indole serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its halogenated structure allows for further modifications that can lead to compounds with diverse functionalities. This versatility is particularly valuable in medicinal chemistry where novel drug candidates are often derived from simpler structures.

Synthetic Routes

Several methods have been developed for synthesizing this compound. The Leimgruber–Batcho indole synthesis is one notable approach that efficiently constructs indole rings while incorporating chlorine substituents at the 5 and 7 positions.

Biological Applications

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. For instance, studies have shown that substituted indoles can act as inhibitors of influenza viruses by interacting with viral proteins such as PB2 (polymerase basic protein 2) . The compound's structural similarities to known antiviral agents suggest it could be a candidate for further exploration in antiviral drug development.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In a study involving various indole derivatives, certain analogs demonstrated significant antiproliferative activity against multiple cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) cells . The presence of chlorine atoms at specific positions contributed to enhanced biological activity compared to non-halogenated counterparts.

Table 1: Antiproliferative Activity of Indole Derivatives

Medicinal Chemistry

Drug Development

The unique properties of this compound make it a promising candidate in drug development. Its ability to act as a bioisostere for other pharmacophores allows researchers to design new drugs with improved efficacy and reduced side effects. For example, derivatives of this compound have shown favorable pharmacokinetic profiles and metabolic stability in preclinical models .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound is utilized in the production of various pharmaceuticals and agrochemicals. Its role as a chemical intermediate facilitates the synthesis of compounds used in therapeutic applications and crop protection.

Case Studies

-

Influenza Inhibitors

A study evaluated several indole derivatives for their potential as influenza inhibitors. Among these, a derivative closely related to this compound exhibited potent antiviral activity against multiple strains of the virus, demonstrating its potential as a lead compound in antiviral therapy . -

Anticancer Research

Another research effort focused on synthesizing novel indole-based compounds for cancer treatment. The study found that certain derivatives displayed significant antiproliferative effects against cancer cell lines, indicating that modifications to the indole structure can enhance therapeutic efficacy .

作用機序

The mechanism of action of 5,7-dichloro-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, including those involved in cell proliferation, apoptosis, and inflammation .

類似化合物との比較

Similar Compounds

5-Chloro-1H-indole: Similar structure but with only one chlorine atom, leading to different reactivity and biological activity.

7-Chloro-1H-indole: Similar to 5-chloro-1H-indole but with the chlorine atom at the 7 position.

5,6-Dichloro-1H-indole: Chlorine atoms at the 5 and 6 positions, leading to different electronic and steric effects.

Uniqueness

5,7-Dichloro-1H-indole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. This positioning can enhance its potential as a pharmacophore in drug design and development .

生物活性

5,7-Dichloro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and various pharmacological effects supported by case studies and research findings.

This compound can be synthesized through various methods that typically involve the chlorination of indole derivatives. The presence of chlorine atoms at the 5 and 7 positions enhances the compound's reactivity and biological activity. The chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 188.04 g/mol |

| Melting Point | 85-87 °C |

| Solubility | Soluble in organic solvents |

| Log P (octanol-water) | 3.2 |

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways.

- Apoptosis Induction : The compound has been shown to activate apoptotic markers such as Caspases 3, 8, and 9, leading to programmed cell death in cancer cells .

- Kinase Inhibition : It acts as an inhibitor of multiple kinases involved in cell cycle regulation and survival, including EGFR and CDK2 .

Case Studies

Several studies have evaluated the efficacy of this compound:

- Study on MCF-7 Cells : A study reported that derivatives similar to this compound exhibited a GI50 value comparable to doxorubicin against MCF-7 breast cancer cells, indicating strong antiproliferative effects .

- Colon Cancer Research : Another study highlighted its effectiveness against colon cancer cell lines (HCT-15 and SW-620), showing significant inhibition rates at concentrations as low as 50 µM .

Table 2: Biological Activity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 1.35 | Apoptosis induction |

| HCT-15 | 39.7 | Kinase inhibition |

| SW-620 | 39.7 | Apoptosis induction |

Broader Pharmacological Effects

Beyond its anticancer properties, research indicates that indole derivatives like this compound possess various other biological activities:

- Antimicrobial Activity : Indole compounds have been noted for their antibacterial and antifungal properties.

- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

Summary of Pharmacological Activities

The following table summarizes additional biological activities associated with indole derivatives:

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Anti-inflammatory | Modulates cytokine production |

| Antidiabetic | Potential insulin sensitizing effects |

特性

IUPAC Name |

5,7-dichloro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGKZFMRYKCMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C=C(C=C21)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80459032 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-72-7 | |

| Record name | 5,7-dichloro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80459032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,7-Dichloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 5,7-dichloroindole derivatives in plant biology?

A1: Research has shown that derivatives of 5,7-dichloroindole, specifically 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl2-2-IPA), exhibit interesting effects on plant growth. The (S)-(+)-enantiomer of 5,7-Cl2-2-IPA displays weak auxin activity, meaning it can mimic the effects of the plant hormone auxin, which regulates growth and development. Conversely, the (R)-(−)-enantiomer acts as an antiauxin, inhibiting the effects of auxin. [] This discovery suggests that modifications to the 5,7-dichloroindole structure can lead to compounds with potential applications in regulating plant growth.

Q2: How does the structure of 5,7-dichloroindole derivatives relate to their antiauxin activity?

A2: Studies comparing 5,7-Cl2-2-IPA with another antiauxin, 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl2-IIBA), shed light on structure-activity relationships. The presence of an (R)-methyl group in 5,7-Cl2-IIBA appears crucial for its potent antiauxin activity. [] This suggests that specific stereochemical features within the molecule dictate its interaction with biological targets involved in auxin signaling pathways.

Q3: Can 5,7-dichloroindole be used as a starting material for synthesizing more complex indole derivatives?

A3: Yes, 5,7-dichloroindole serves as a versatile building block for synthesizing diverse indole compounds. Researchers have developed efficient synthetic routes, such as a three-step process utilizing palladium-catalyzed reactions. This method allows for the sequential introduction of various substituents at specific positions on the indole ring system, enabling the creation of a library of 2,5,7-trisubstituted indoles. [] These diverse derivatives hold potential for various applications, including pharmaceutical development.

Q4: Are there any studies investigating the binding interactions of 5,7-dichloroindole derivatives with specific enzymes?

A4: While limited information is available specifically on 5,7-dichloroindole, research has explored the interaction of a closely related derivative, 3-(carboxymethyl)-5,7-dichloro-1H-indole-2-carboxylic acid, with Trypanosoma cruzi farnesyl pyrophosphate synthase (TcFPPS). [] This enzyme plays a crucial role in the parasite's isoprenoid biosynthesis pathway. While the specific details of the binding interaction are not elaborated upon in the abstract, this research highlights the potential of 5,7-dichloroindole derivatives as starting points for developing new antiparasitic drugs.

Q5: Is there structural information available for 5,7-dichloroindole or its derivatives?

A5: Yes, structural data is available for 5,7-dichloro-1H-indole-2,3-dione, a derivative of 5,7-dichloroindole. X-ray crystallography studies revealed that this compound exists as a nearly planar molecule in its solid state. Interestingly, it forms dimers through hydrogen bonding interactions involving the nitrogen and oxygen atoms. [] Such structural insights are valuable for understanding the physical and chemical properties of these compounds and can guide further research on their interactions with biological systems.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。